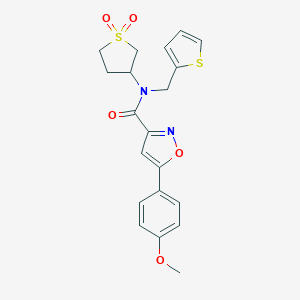![molecular formula C17H18N6O2 B257462 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has shown potential in scientific research applications. It is a heterocyclic compound that contains a triazole ring and a pyridazine ring. This compound is known to have various biochemical and physiological effects, making it an interesting subject for scientific research.
Mecanismo De Acción
The mechanism of action of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it is believed to work by interacting with various receptors in the body, including the serotonin receptor and the dopamine receptor. This interaction can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory disorders. The compound has also been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, the compound has been shown to have potential as a treatment for various neurological disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its ability to cross the blood-brain barrier. This makes it useful in studying the effects of drugs on the brain. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the study of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the study of its potential as a drug delivery system. The compound's ability to cross the blood-brain barrier makes it a promising candidate for drug delivery to the brain. Another potential direction is the study of its potential as a treatment for various neurological disorders. The compound's ability to interact with various receptors in the body makes it a promising candidate for the treatment of depression, anxiety, and other neurological disorders. Finally, the compound's potential as an anti-cancer agent warrants further study to determine its efficacy in treating various types of cancer.
Métodos De Síntesis
The synthesis of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound. The purity of the compound can be increased by using various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has shown potential in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for various neurological disorders. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Nombre del producto |
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine |
|---|---|
Fórmula molecular |
C17H18N6O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H18N6O2/c1-2-14-15(25-12-24-14)9-13(1)10-21-5-7-22(8-6-21)17-4-3-16-19-18-11-23(16)20-17/h1-4,9,11H,5-8,10,12H2 |
Clave InChI |
PVSKBDYJCDWKDP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
SMILES canónico |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B257380.png)

![4-(pentyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B257385.png)


![(5E)-5-(3-ethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B257391.png)

![4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257393.png)
![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)
![2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B257396.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide](/img/structure/B257400.png)
![1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)